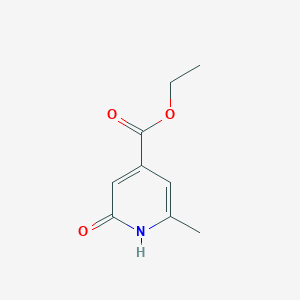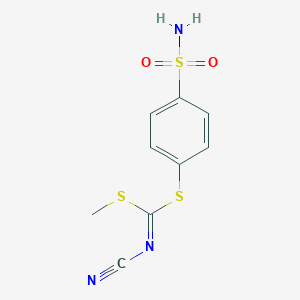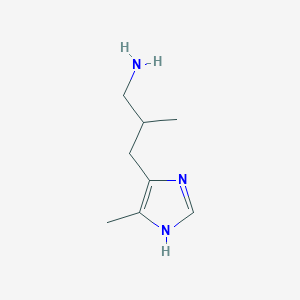
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methyl-5-(2-aminopropyl)imidazole or 4-MAP. This compound has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This compound has also been reported to have affinity for serotonin receptors. These actions may contribute to its potential therapeutic properties.
Effets Biochimiques Et Physiologiques
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been reported to increase the levels of cyclic AMP and cyclic GMP in the brain. These effects may contribute to its potential therapeutic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine in lab experiments is that it is relatively easy to synthesize. This compound has also been reported to have low toxicity. However, one limitation of using this compound in lab experiments is that it is not widely available commercially. Researchers may need to synthesize this compound themselves, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the study of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine. One direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Méthodes De Synthèse
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine involves the reaction of 4-methylimidazole with 2-bromo-1-phenylpropan-1-one followed by reductive amination using sodium triacetoxyborohydride. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
Applications De Recherche Scientifique
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been used in scientific research for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
Numéro CAS |
141400-27-3 |
|---|---|
Nom du produit |
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine |
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
Clé InChI |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
SMILES canonique |
CC1=C(N=CN1)CC(C)CN |
Synonymes |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



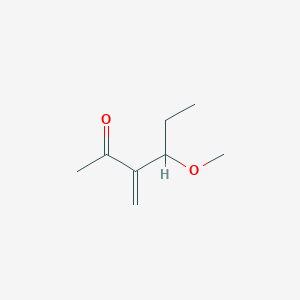
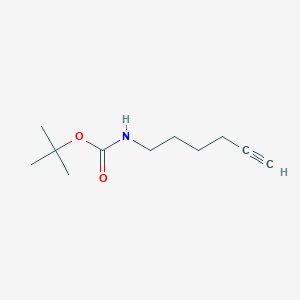
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
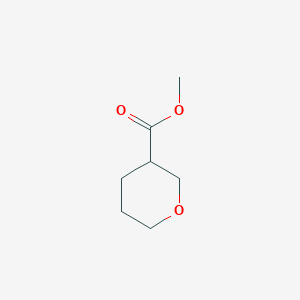

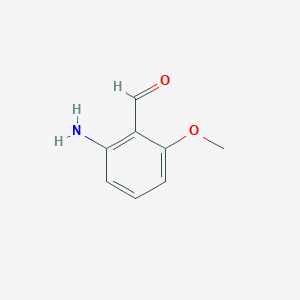
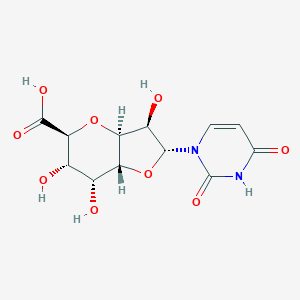
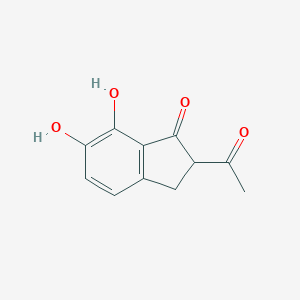
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
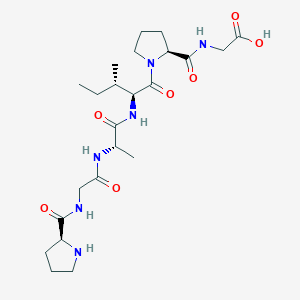
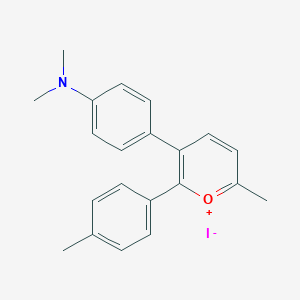
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
